2-[2-(difluoromethyl)pyridin-4-yl]phenol
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Overview
Description
2-[2-(difluoromethyl)pyridin-4-yl]phenol is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(difluoromethyl)pyridin-4-yl]phenol typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 2-(pyridin-4-yl)phenol with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are designed to be efficient and cost-effective, often employing continuous flow reactors to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
2-[2-(difluoromethyl)pyridin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[2-(difluoromethyl)pyridin-4-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(difluoromethyl)pyridin-4-yl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with enzymes and receptors within cells. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(trifluoromethyl)pyridin-4-yl]phenol
- 2-[2-(chloromethyl)pyridin-4-yl]phenol
- 2-[2-(bromomethyl)pyridin-4-yl]phenol
Uniqueness
2-[2-(difluoromethyl)pyridin-4-yl]phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance between lipophilicity and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2138372-36-6 |
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Molecular Formula |
C12H9F2NO |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C12H9F2NO/c13-12(14)10-7-8(5-6-15-10)9-3-1-2-4-11(9)16/h1-7,12,16H |
InChI Key |
YBHAJCRKAZYHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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